
N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain several functional groups including an ethylsulfonyl group, a tetrahydroisoquinoline group, and a chromene group with a carboxamide substitution . The ethylsulfonyl group consists of a sulfonyl group (O=S=O) connected to an ethyl group . Tetrahydroisoquinoline is a type of isoquinoline with a saturated nitrogen-containing ring . Chromene is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The ethylsulfonyl group would likely have a strong influence on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl and carboxamide groups, both of which are polar and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学研究应用
CFTR 通道门控增强剂
与 N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2H-色烯-3-甲酰胺结构相关的化合物已被合成并评估其在纠正 DeltaF508-囊性纤维化跨膜电导调节剂 (CFTR) 氯离子通道缺陷门控方面的潜力。包括磺酰基-4-氧代喹啉-3-甲酰胺在内的这些物质已显示出亚微摩尔效力,可增强有缺陷的 DeltaF508-CFTR 门控,表明它们在囊性纤维化治疗策略中的效用(Suen 等人,2006)。
抗菌剂
已探索 N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2H-色烯-3-甲酰胺类似物(例如 2-磺酰基喹诺酮)的合成途径,以开发有效的广谱抗菌剂。这些剂对耐甲氧西林金黄色葡萄球菌 (MRSA) 等耐药菌有效,展示了它们在满足对新抗菌剂的迫切需求方面的潜力(Hashimoto 等人,2007)。
PNMT 抑制活性
对 3-氟甲基-7-磺酰基-1,2,3,4-四氢异喹啉及其磺酰胺对应物对苯乙醇胺 N-甲基转移酶 (PNMT) 的结合和抑制活性进行的研究突出了这些化合物作为选择性抑制剂的潜力。这项工作有助于我们了解 PNMT 抑制的结构要求,以及针对与儿茶酚胺代谢相关的疾病的治疗剂的开发(Grunewald 等人,2006)。
荧光化学传感器开发
包括 N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2-氧代-2H-色烯-3-甲酰胺在内的化合物类别已在荧光化学传感器的开发中得到应用。具体而言,基于类似结构的化学传感器对 Cu2+ 和 H2PO4− 表现出“开-关-开”荧光响应,展示了这些化合物在环境监测和生化分析中的潜力(Meng 等人,2018)。
未来方向
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-29(26,27)23-10-9-14-7-8-17(11-16(14)13-23)22-20(24)18-12-15-5-3-4-6-19(15)28-21(18)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKYONNEABCJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
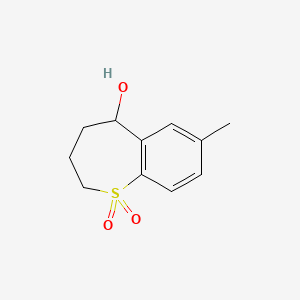

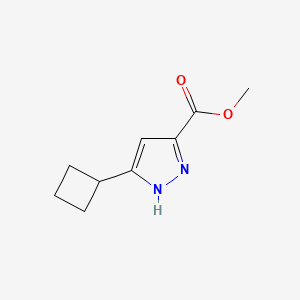
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)



![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
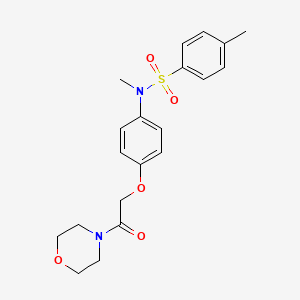
![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)
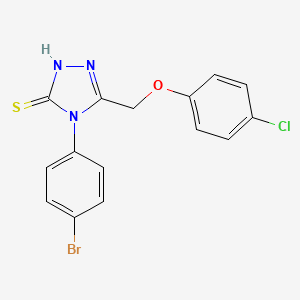
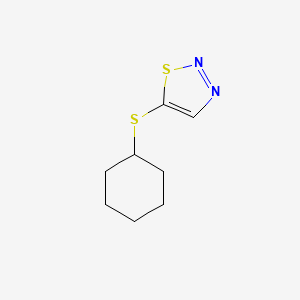
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)
